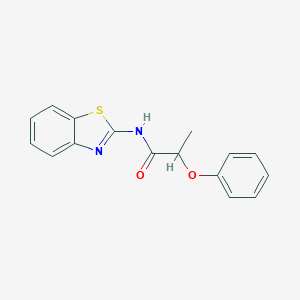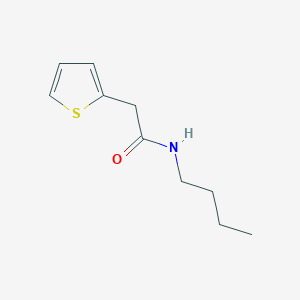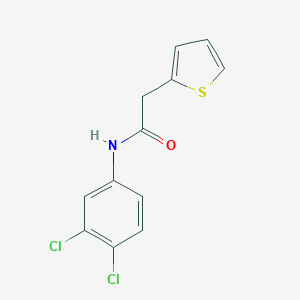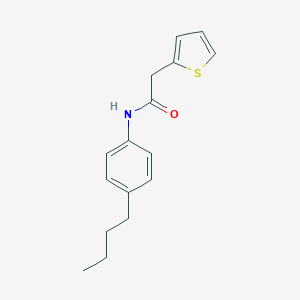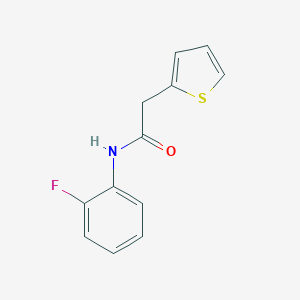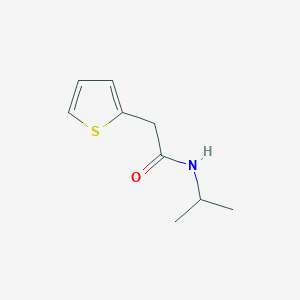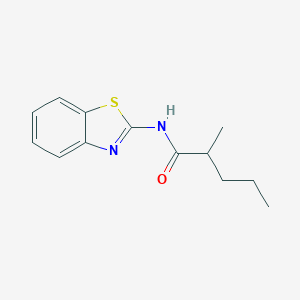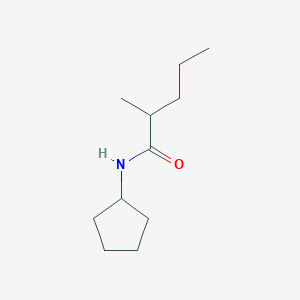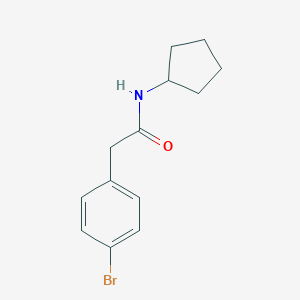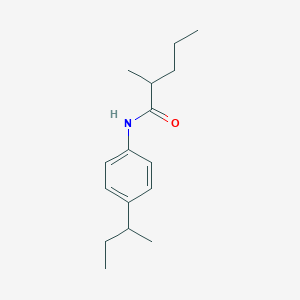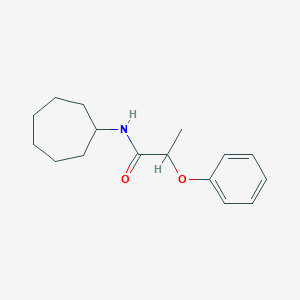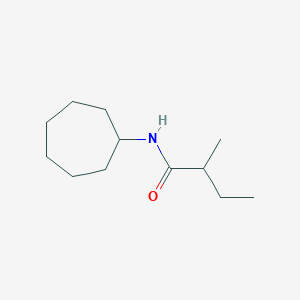![molecular formula C29H21Cl2NO5 B430375 5-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B430375.png)
5-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone typically involves multi-step organic reactions. The process starts with the preparation of the core spiro structure, followed by the introduction of the isopropylphenyl and dichlorophenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(4-isopropylphenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro(1H-furo[3,4-c]pyrrole-3,2’-[1’H]-indene)-1’,3’,4,6(2’H,3H,5H)-tetrone is unique due to its spiro structure, which imparts specific chemical and physical properties
Eigenschaften
Molekularformel |
C29H21Cl2NO5 |
|---|---|
Molekulargewicht |
534.4g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-1-(4-propan-2-ylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C29H21Cl2NO5/c1-14(2)15-7-9-16(10-8-15)24-22-23(28(36)32(27(22)35)17-11-12-20(30)21(31)13-17)29(37-24)25(33)18-5-3-4-6-19(18)26(29)34/h3-14,22-24H,1-2H3 |
InChI-Schlüssel |
BLGZRELJJCUEBF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


